molecular formula C5H11NO2 B1289577 N-ethyl-N-methylglycine CAS No. 740792-70-5

N-ethyl-N-methylglycine

Cat. No.: B1289577
CAS No.: 740792-70-5
M. Wt: 117.15 g/mol
InChI Key: FOAINFSTWSHMPH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-N-methylglycine can be synthesized through several methods. One common approach involves the alkylation of glycine with ethyl and methyl halides in the presence of a base. The reaction typically proceeds as follows:

    Starting Materials: Glycine, ethyl halide (e.g., ethyl bromide), methyl halide (e.g., methyl iodide), and a base (e.g., sodium hydroxide).

    Reaction Conditions: The reaction is carried out in an aqueous or organic solvent at elevated temperatures.

    Procedure: Glycine is first treated with the base to form the glycine anion, which then reacts with the ethyl halide to form N-ethylglycine.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-methylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .

Scientific Research Applications

N-ethyl-N-methylglycine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research explores its potential therapeutic applications, including drug development and clinical trials.

    Industry: It is utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-N-methylglycine is unique due to the presence of both ethyl and methyl groups on the nitrogen atom, which imparts distinct chemical and physical properties. This dual substitution enhances its solubility, stability, and potential for diverse applications compared to its simpler counterparts .

Properties

IUPAC Name

2-[ethyl(methyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3-6(2)4-5(7)8/h3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAINFSTWSHMPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593493
Record name N-Ethyl-N-methylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740792-70-5
Record name N-Ethyl-N-methylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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